molecular formula C14H11BrN2 B14343677 4-Bromo-5-(phenylethynyl)benzene-1,2-diamine CAS No. 105637-86-3

4-Bromo-5-(phenylethynyl)benzene-1,2-diamine

Cat. No.: B14343677
CAS No.: 105637-86-3
M. Wt: 287.15 g/mol
InChI Key: CSOYDIHEPVCZOD-UHFFFAOYSA-N
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Description

4-Bromo-5-(phenylethynyl)benzene-1,2-diamine is an organic compound that features a benzene ring substituted with a bromine atom, a phenylethynyl group, and two amino groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-(phenylethynyl)benzene-1,2-diamine typically involves multiple steps, starting with the bromination of a benzene derivative. The phenylethynyl group can be introduced via a Sonogashira coupling reaction, which involves the reaction of a bromo-substituted benzene with phenylacetylene in the presence of a palladium catalyst and a copper co-catalyst. The amino groups are then introduced through nitration followed by reduction or direct amination reactions .

Industrial Production Methods: Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-5-(phenylethynyl)benzene-1,2-diamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic aromatic substitution can yield various substituted benzene derivatives, while nucleophilic substitution can lead to the formation of different amine derivatives .

Scientific Research Applications

4-Bromo-5-(phenylethynyl)benzene-1,2-diamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-5-(phenylethynyl)benzene-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The bromine and phenylethynyl groups can enhance binding affinity and specificity, while the amino groups can participate in hydrogen bonding and other interactions. These properties make it a valuable compound for studying molecular pathways and developing new therapeutic agents .

Comparison with Similar Compounds

  • 4-Bromo-1,2-dimethoxybenzene
  • 4-Bromo-1,2-dimethylbenzene
  • 1-Bromo-2-phenylacetylene

Comparison: 4-Bromo-5-(phenylethynyl)benzene-1,2-diamine is unique due to the presence of both the phenylethynyl group and the amino groups, which provide distinct chemical and biological properties. Compared to similar compounds, it offers a combination of reactivity and functionality that can be leveraged in various applications .

Properties

CAS No.

105637-86-3

Molecular Formula

C14H11BrN2

Molecular Weight

287.15 g/mol

IUPAC Name

4-bromo-5-(2-phenylethynyl)benzene-1,2-diamine

InChI

InChI=1S/C14H11BrN2/c15-12-9-14(17)13(16)8-11(12)7-6-10-4-2-1-3-5-10/h1-5,8-9H,16-17H2

InChI Key

CSOYDIHEPVCZOD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C#CC2=CC(=C(C=C2Br)N)N

Origin of Product

United States

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